molecular formula C5H7ClN2O B111908 4-Aminopyridin-3-ol hydrochloride CAS No. 1206679-69-7

4-Aminopyridin-3-ol hydrochloride

Cat. No. B111908
M. Wt: 146.57 g/mol
InChI Key: KBMSTKGEAGODPN-UHFFFAOYSA-N
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Description

4-Aminopyridin-3-ol hydrochloride is a chemical compound with the molecular formula C5H7ClN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used in various fields, including as an agrichemical and as a bird repellent .


Molecular Structure Analysis

The molecular structure of 4-Aminopyridin-3-ol hydrochloride consists of a pyridine ring with an amino group at the 4th position and a hydroxyl group at the 3rd position . The compound also includes a chloride ion, which forms a salt with the pyridine molecule .


Physical And Chemical Properties Analysis

4-Aminopyridin-3-ol hydrochloride has a molecular weight of 146.57 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound is a solid at room temperature .

Scientific Research Applications

Environmental Degradation and Microbial Interaction

Research indicates that 4-aminopyridine is biodegraded in the environment through certain microbial processes. A study by Takenaka et al. (2013) identified a bacterial culture that can degrade 4-aminopyridine, using it as a carbon, nitrogen, and energy source. This process generates several intermediates, including 4-amino-3-hydroxypyridine. The study also identified specific bacterial strains, such as Pseudomonas nitroreducens and Enterobacter sp., which play significant roles in the degradation process of 4-aminopyridine in crop fields (Takenaka et al., 2013).

Photodimerization Reactions

Wang et al. (2006) explored the use of 4-aminopyridine in photodimerization reactions. The study found that the guest-host complex of 2-aminopyridine hydrochloride with cucurbit[7]uril underwent a stereoselective [4+4] photodimerization reaction, yielding specific isomers of the resulting compound. This selective reaction highlights the potential of 4-aminopyridine in facilitating specific chemical transformations in aqueous solutions (Wang et al., 2006).

Neurotransmitter Release Mechanisms

Kasatkina (2016) conducted a study to understand the action of 4-aminopyridine on neurotransmitter release. The research found that 4-aminopyridine induces exocytotic release of glutamate, independent of external Ca2+, by sequestration of Ca2+ from intracellular stores. This mechanism suggests a profound role of 4-aminopyridine in stimulating excitable and non-excitable cells, providing insights into its potential application in neurological research (Kasatkina, 2016).

Synthesis and Characterization

Bulavka and Boiko (2000) discussed the synthesis process of 4-aminopyridine. They described a method involving the reduction of 4-nitropyridinen-oxide with iron and mineral acids, providing an efficient approach for producing 4-aminopyridine with high yield. This study contributes to the understanding of the chemical synthesis of 4-aminopyridine and its variants (Bulavka & Boiko, 2000).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

4-aminopyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMSTKGEAGODPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyridin-3-ol hydrochloride

CAS RN

1206679-69-7
Record name 4-aminopyridin-3-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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